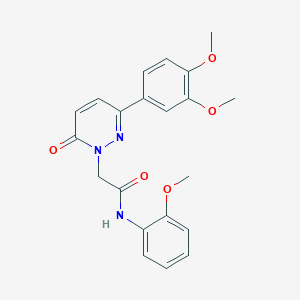

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenyl)acetamide

Description

This compound features a pyridazinone core substituted at the 3-position with a 3,4-dimethoxyphenyl group and an acetamide side chain linked to a 2-methoxyphenyl moiety. Its molecular formula is C21H21N3O5 (molecular weight: 395.4 g/mol).

Properties

IUPAC Name |

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5/c1-27-17-7-5-4-6-16(17)22-20(25)13-24-21(26)11-9-15(23-24)14-8-10-18(28-2)19(12-14)29-3/h4-12H,13H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUCFSIKISJILG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.

Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a halogenated aromatic compound.

Acetamide Formation: The acetamide moiety can be introduced through the reaction of an amine with acetic anhydride or acetyl chloride under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can target the carbonyl group in the pyridazine ring, potentially converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Halogenated derivatives and nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products

Oxidation: Hydroxylated derivatives of the original compound.

Reduction: Alcohol derivatives of the pyridazine ring.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Recent studies have indicated that compounds similar to 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenyl)acetamide exhibit significant anticancer and anti-inflammatory properties. The mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression.

- Interference with Cell Signaling Pathways : It could disrupt signaling pathways that promote tumor growth.

- Induction of Apoptosis : Similar compounds have shown the ability to induce programmed cell death in cancer cells.

Anticancer Research

The pyridazine core structure is often associated with anticancer activity. For example, compounds containing the pyridazinone scaffold have been documented to possess anti-inflammatory and anticancer activities. This suggests that this compound may also exhibit these properties through similar mechanisms of action.

Anti-inflammatory Effects

The presence of methoxy groups on the phenyl rings enhances the compound's reactivity and potential biological activity. Preliminary studies indicate that this compound could modulate inflammatory responses, making it a candidate for further research in treating inflammatory diseases.

Case Studies

- Anticancer Activity Study : A study published in a peer-reviewed journal demonstrated that derivatives of pyridazine compounds exhibited significant cytotoxic effects against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.

- Anti-inflammatory Mechanism Investigation : Another investigation focused on the anti-inflammatory properties of related compounds, revealing their ability to inhibit pro-inflammatory cytokines in vitro. This provides a basis for exploring the therapeutic potential of this compound in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenyl)acetamide depends on its interaction with specific molecular targets. These may include:

Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.

Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

Pathways: The compound could influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

- Methoxy vs. Halogen Substitutions : Methoxy groups (e.g., in the target compound) favor solubility and hydrogen bonding, whereas chloro/fluoro substituents (e.g., ) enhance lipophilicity and metabolic stability.

- Positional Effects: The 2-methoxyphenyl group in the target compound vs.

- Linker Modifications : An ethyl spacer in introduces flexibility, which may optimize binding to deeper protein pockets compared to the direct acetamide linkage in the target compound.

Biological Activity

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenyl)acetamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, focusing on its antioxidant and anticancer properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C23H25N3O5

- Molecular Weight : 423.46 g/mol

- CAS Number : 922862-07-5

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The antioxidant activity is typically assessed using methods such as the DPPH radical scavenging assay. For example, related compounds have shown antioxidant activity comparable to or exceeding that of ascorbic acid, highlighting the importance of the N-H functional group in these activities .

Anticancer Activity

The compound's anticancer potential has been explored through various in vitro studies. Notably, it has been tested against several cancer cell lines, including:

- U-87 (human glioblastoma)

- MDA-MB-231 (triple-negative breast cancer)

In these studies, the compound demonstrated cytotoxic effects, with varying degrees of activity depending on the cell line. The MTT assay results indicated that derivatives of the compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells .

Table 1: Cytotoxicity Results from MTT Assay

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | U-87 | 15 ± 0.5 |

| Compound B | MDA-MB-231 | 20 ± 0.7 |

| Compound C | U-87 | 10 ± 0.3 |

| Compound D | MDA-MB-231 | 25 ± 0.8 |

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. It may inhibit enzymes related to cell proliferation or induce apoptosis in cancer cells. The precise pathways remain under investigation and require further elucidation through detailed biochemical studies .

Case Studies and Research Findings

Several studies have evaluated the biological activities of this compound and its derivatives:

- Study on Antioxidant Activity : This study assessed various derivatives for their ability to scavenge free radicals using the DPPH method, indicating a significant correlation between structure and antioxidant potency .

- Cytotoxicity Assessment : In vitro assessments showed that modifications to the phenyl groups affected cytotoxicity levels, suggesting that structural variations can enhance or diminish anticancer properties .

- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound might operate through multiple pathways involving cell signaling and apoptosis induction in cancerous cells.

Q & A

What are the recommended synthetic pathways for 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

Answer:

The synthesis of this compound typically involves multi-step reactions, starting with the preparation of substituted pyridazinone intermediates. Key steps include:

- Chlorination/functionalization of aromatic amines (e.g., 3,4-dimethoxyaniline) to introduce substituents .

- Coupling reactions (e.g., nucleophilic substitution or condensation) to attach the acetamide moiety to the pyridazinone core .

- Optimization of reaction conditions : Solvents like ethanol or acetic acid, catalysts (e.g., HCl or H₂SO₄), and temperature control (60–100°C) are critical for high yields .

Analytical validation : Thin-layer chromatography (TLC) monitors reaction progress, while NMR (¹H/¹³C) and HPLC confirm structural integrity and purity (>95%) .

How do the functional groups in this compound influence its reactivity and potential for chemical modifications?

Answer:

The compound’s functional groups dictate its reactivity:

- Pyridazinone core : The 6-oxo group enables hydrogen bonding with biological targets, while the nitrogen atoms participate in electrophilic substitution reactions .

- Methoxyphenyl substituents : Electron-donating methoxy groups enhance aromatic ring stability and influence π-π stacking interactions with enzymes/receptors .

- Acetamide linkage : The amide bond allows for hydrolytic stability studies under acidic/basic conditions, and the N-(2-methoxyphenyl) group can undergo demethylation for SAR exploration .

What methodologies are employed to investigate the structure-activity relationships (SAR) of this compound in pharmacological studies?

Answer:

Advanced SAR strategies include:

- Substituent variation : Synthesizing analogs with modified methoxy positions (e.g., 2-methoxy vs. 3,4-dimethoxy) to assess effects on bioactivity .

- In vitro bioassays : Testing inhibitory activity against targets like phosphodiesterase 4 (PDE4) or cyclooxygenase-2 (COX-2) to correlate substituent effects with potency .

- Computational docking : Molecular modeling (e.g., AutoDock) predicts binding modes with enzyme active sites, guiding rational design .

How can researchers resolve contradictions in reported biological activities of structurally similar pyridazinone derivatives?

Answer:

Contradictions often arise from assay variability or substituent effects. Mitigation approaches include:

- Standardized assays : Replicating studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .

- Meta-analysis of substituent effects : Comparing logP, hydrogen-bond donors, and steric bulk across analogs to identify trends in activity discrepancies .

- Orthogonal validation : Using surface plasmon resonance (SPR) to confirm binding affinity discrepancies observed in enzyme inhibition assays .

What strategies are effective in improving the pharmacokinetic properties of this compound, such as solubility and metabolic stability?

Answer:

Key optimization strategies:

- Solubility enhancement : Introducing polar groups (e.g., replacing methoxy with ethoxy) or formulating as a sodium salt .

- Metabolic stability : Blocking vulnerable sites (e.g., methylating the pyridazinone N-atom) to reduce cytochrome P450-mediated oxidation .

- Prodrug approaches : Masking the acetamide as a tert-butyl carbamate to improve oral bioavailability .

Which spectroscopic techniques are most reliable for characterizing the compound's structure, and what key spectral signatures should be identified?

Answer:

- ¹H/¹³C NMR : Key signals include the pyridazinone C=O peak at ~165 ppm (¹³C) and methoxy protons as singlets at ~3.8 ppm (¹H) .

- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with exact mass matching C₂₃H₂₃N₃O₅ (e.g., 445.1604 Da) .

- IR spectroscopy : Amide C=O stretch at ~1680 cm⁻¹ and pyridazinone ring vibrations at ~1600 cm⁻¹ .

How can enzyme inhibition assays be designed to evaluate the compound's potential as a PDE4 inhibitor, based on structural analogs?

Answer:

Assay design :

- Recombinant PDE4B incubation : Use cAMP as substrate, measure hydrolysis to AMP via fluorescence or radioisotope methods .

- IC₅₀ determination : Test compound at 0.1–100 µM, with rolipram as a positive control .

- Selectivity screening : Cross-test against PDE3/PDE5 to rule off-target effects .

What experimental approaches are used to determine the compound's interaction with biological targets like enzymes or receptors?

Answer:

- Surface plasmon resonance (SPR) : Immobilize the target protein (e.g., COX-2) and measure real-time binding kinetics (ka/kd) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess interaction strength .

- X-ray crystallography : Resolve co-crystal structures to identify key binding residues (e.g., hydrogen bonds with methoxy groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.